N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c1-12-10-16(18(19,20)21)24-17(23-12)8-9-22-27(25,26)15-7-6-13-4-2-3-5-14(13)11-15/h6-7,10-11,22H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGBTJOYUAXHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with a pyrimidinyl structure have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, including cell signaling and regulation of gene expression.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes. The trifluoromethyl group in the compound may enhance its binding affinity and selectivity towards its targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect multiple biochemical pathways.
Biological Activity
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a pyrimidine moiety and a sulfonamide group, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 379 Da. Its structure includes:
- Pyrimidine : A six-membered ring containing nitrogen atoms.
- Sulfonamide : A functional group that enhances biological activity.
- Trifluoromethyl Group : Known to increase lipophilicity and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, while the sulfonamide moiety may influence the compound's interaction with biological systems.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can inhibit growth in various cancer cell lines including:
- MDA-MB-468 : A triple-negative breast cancer cell line.
- MCF-7 : An estrogen receptor-positive breast cancer cell line.
In vitro studies demonstrated that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) below 10 µM against these cell lines, indicating potent anticancer activity .
Mechanistic Studies
Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cancer cell proliferation. For example:
- EGFR Inhibition : Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial for tumor growth.
- Akt Pathway Modulation : Inhibition of Akt phosphorylation was observed in combination treatments with other known inhibitors like gefitinib, suggesting a synergistic effect in anticancer activity .
Study 1: Synthesis and Evaluation
A study focused on synthesizing and evaluating various sulfonamide derivatives revealed that modifications in the pyrimidine structure significantly impacted biological activity. The introduction of different substituents led to variations in potency against cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
Another study highlighted the importance of the trifluoromethyl group in enhancing the selectivity and potency of compounds against specific cancer types. The SAR analysis indicated that modifications at the pyrimidine ring could lead to improved biological outcomes .
Data Table: Biological Activity Overview
| Compound Name | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-468 | 5.2 | EGFR Inhibition |
| Compound B | MCF-7 | 19.3 | Akt Pathway Modulation |
| N-(trifluoromethyl) derivative | MDA-MB-468 | <10 | Synergistic with gefitinib |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is C18H20F3N3O2S, with a molecular weight of 399.43 g/mol. The presence of the trifluoromethyl group contributes to enhanced chemical stability and biological activity. The compound's sulfonamide functional group is known for its diverse biological functions and therapeutic potential.
Medicinal Chemistry
This compound exhibits promising pharmacological properties:
- Antitumor Activity : Research indicates that compounds with similar structures have been evaluated for their antitumor effects. The incorporation of the pyrimidine and sulfonamide moieties may enhance the compound's ability to inhibit tumor growth by targeting specific cellular pathways .
- Enzyme Inhibition : Sulfonamides are known to act as enzyme inhibitors. The compound may interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases like cancer and infections .
Biological Research
The compound's unique structure makes it a valuable tool in biological research:
- Therapeutic Agent Development : The compound is studied for its potential as a therapeutic agent against various diseases. Its interaction with biological targets can provide insights into new treatment strategies for conditions such as inflammatory diseases and infections.
- Quantitative Structure–Activity Relationship (QSAR) Studies : Researchers can utilize QSAR models to predict the efficacy of this compound based on its structural characteristics. This approach aids in the design of more effective derivatives with enhanced biological activities.
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in various industries:
- Agrochemicals : The compound's stability and biological activity make it suitable for developing agrochemicals that can enhance crop yield or protect against pests and diseases.
- Materials Science : The unique properties of the trifluoromethyl group may also be exploited in materials science for creating new materials with desirable characteristics such as improved durability or chemical resistance.
Case Study 1: Antitumor Evaluation
In a study evaluating novel sulfonamide derivatives for antitumor activity, compounds similar to this compound were synthesized and tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential use as anticancer agents .
Case Study 2: Enzyme Interaction
Another investigation focused on the enzyme inhibition properties of sulfonamide derivatives. The study found that certain derivatives exhibited strong inhibitory effects on dimethylarginine dimethylamino hydrolase (DDAH), indicating a mechanism through which these compounds could exert therapeutic effects against cardiovascular diseases .
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses across labs?
- Solution : Standardize reaction monitoring (e.g., inline FTIR for intermediate detection) and document all parameters (e.g., stirring speed, solvent lot numbers). Share raw NMR/HPLC files via platforms like Zenodo for peer validation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
